REACTION_CXSMILES
|
[C:1]1([C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1.OS(O)(=O)=O>>[CH2:2]1[CH:1]2[CH:6]([C:10]3[C:9]([C:7]2=[O:8])=[CH:14][CH:13]=[CH:12][CH:11]=3)[CH2:5][CH2:4][CH2:3]1
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Name
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|
Quantity
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9.7 g
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Type
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reactant
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Smiles
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C1(=CCCCC1)C(=O)C1=CC=CC=C1
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Name
|
|
Quantity
|
100 mL
|
Type
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reactant
|
Smiles
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OS(=O)(=O)O
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Name
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ice water
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Quantity
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400 mL
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Type
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solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the resulting mixture was placed into a pre-heated oil bath
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Type
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EXTRACTION
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Details
|
extracted with CH2Cl2 (4×40 ml)
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Type
|
WASH
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Details
|
The organic phase was washed with 5% NaHCO3 solution (2×30 ml) and water (30 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
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After drying over Na2SO4 and evaporation the yield was 9.6 g
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
C1CCCC2C3=CC=CC=C3C(C12)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |